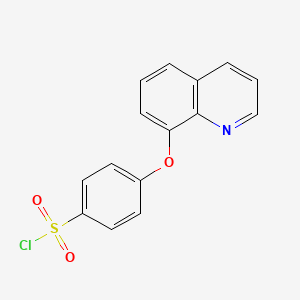

4-(Quinolin-8-yloxy)benzene-1-sulfonyl chloride

Descripción

Propiedades

IUPAC Name |

4-quinolin-8-yloxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3S/c16-21(18,19)13-8-6-12(7-9-13)20-14-5-1-3-11-4-2-10-17-15(11)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAGBUGPEMXEBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3=CC=C(C=C3)S(=O)(=O)Cl)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of Quinoline-8-sulfonyl Chloride as a Precursor

A crucial precursor in the synthesis is quinoline-8-sulfonyl chloride. According to patent literature, quinoline sulfonyl chlorides are prepared by sulfonation of quinoline with chlorosulfuric acid followed by chlorination with thionyl chloride to convert sulfonic acid intermediates to sulfonyl chlorides. This method yields high purity quinoline-8-sulfonyl chloride with yields around 83-86% and purities exceeding 99% (Table 1).

| Step | Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Sulfonation | Quinoline + Chlorosulfuric acid | 140°C, 10 h | Intermediate formed | - | Formation of quinoline-8-sulfonic acid and partial sulfonyl chloride |

| Chlorination | Thionyl chloride + DMF catalyst | 70°C, 1-4 h | 83-86 | 99.4-99.6 | Conversion to quinoline-8-sulfonyl chloride |

This precursor preparation is industrially advantageous due to high purity and yield, providing a reliable starting material for further functionalization.

Synthesis of 4-(Quinolin-8-yloxy)benzene-1-sulfonyl chloride

The synthesis involves reacting quinolin-8-ol with a benzene sulfonyl chloride derivative. The general procedure includes:

Dissolving quinolin-8-ol in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

Adding 4-chlorobenzenesulfonyl chloride or analogous benzene sulfonyl chloride under controlled temperature (typically 0–25°C to avoid side reactions).

Using a base such as triethylamine or sodium hydride to deprotonate the hydroxyl group of quinolin-8-ol, enhancing nucleophilicity.

Stirring the reaction mixture until completion, monitored by chromatographic methods.

Isolating the product by precipitation or extraction followed by purification (e.g., recrystallization or chromatography).

This method leverages the nucleophilic aromatic substitution of the sulfonyl chloride-bearing benzene ring by the quinolin-8-ol oxygen atom, forming the ether linkage and retaining the sulfonyl chloride group on the benzene ring.

| Method Aspect | Sulfonation-Chlorination Route (Quinoline-8-sulfonyl chloride) | Direct Ether Formation with Benzene Sulfonyl Chloride |

|---|---|---|

| Starting Materials | Quinoline, chlorosulfuric acid, thionyl chloride | Quinolin-8-ol, 4-chlorobenzenesulfonyl chloride |

| Reaction Conditions | High temperature (140°C), long reaction time (10 h) | Mild temperature (0–25°C), shorter reaction time |

| Purity of Intermediate | >99% quinoline-8-sulfonyl chloride | Dependent on reagent purity |

| Yield | 83-86% for sulfonyl chloride intermediate | Moderate to high, depending on conditions |

| Industrial Suitability | High, scalable | Moderate, dependent on reagent availability |

| Complexity | Two-step sulfonation and chlorination | One-step nucleophilic substitution |

Use of catalysts such as dimethylformamide (DMF) can enhance chlorination efficiency of sulfonic acid intermediates to sulfonyl chlorides.

Maintaining anhydrous conditions is critical to prevent hydrolysis of sulfonyl chloride groups.

Temperature control is essential to minimize side reactions such as sulfonic acid formation or decomposition.

Purification techniques like recrystallization from suitable solvents improve product purity.

The preparation of this compound is primarily achieved through nucleophilic substitution of quinolin-8-ol with benzene sulfonyl chloride derivatives. The key precursor quinoline-8-sulfonyl chloride is efficiently prepared via sulfonation of quinoline followed by chlorination, providing a high-purity intermediate. Careful control of reaction conditions, reagent purity, and use of catalysts like DMF are essential for optimizing yield and purity. These methods are well-documented in patent literature and research articles, supporting their reliability and industrial applicability.

Análisis De Reacciones Químicas

Types of Reactions

4-(Quinolin-8-yloxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction Reactions: The quinoline moiety can participate in oxidation and reduction reactions, leading to the formation of quinoline N-oxide or reduced quinoline derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, chloroform, acetonitrile

Catalysts: Pyridine, triethylamine

Major Products

Sulfonamide Derivatives: Formed by the reaction with amines

Sulfonate Ester Derivatives: Formed by the reaction with alcohols

Sulfonothioate Derivatives: Formed by the reaction with thiols

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(Quinolin-8-yloxy)benzene-1-sulfonyl chloride serves as a crucial building block in organic synthesis. It is utilized in the preparation of various complex organic molecules and heterocycles due to its reactive sulfonyl chloride group, which readily undergoes substitution reactions with nucleophiles such as amines, alcohols, and thiols.

Biochemical Probes

In biological research, this compound is employed to develop biochemical probes and inhibitors aimed at studying enzyme activity and protein interactions. Its ability to react with amino acid residues allows for the modulation of target proteins' activities, making it valuable for investigating biological pathways.

Medicinal Chemistry

The compound has garnered interest in drug discovery and development. Its quinoline moiety is known for various biological activities, including antimicrobial and anticancer properties. The sulfonyl chloride functionality enhances its reactivity towards biological targets, potentially leading to novel therapeutic agents .

Specialty Chemicals Production

In industrial applications, this compound is used in producing specialty chemicals and materials with specific functional properties. Its unique reactivity allows for the development of tailored compounds for various applications.

Mecanismo De Acción

The mechanism of action of 4-(Quinolin-8-yloxy)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and proteins, by forming covalent bonds with specific amino acid residues. This interaction can modulate the activity of the target proteins and pathways involved in various biological processes.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Quinolin-8-yloxy)benzenesulfonamide

- 4-(Quinolin-8-yloxy)benzenesulfonate

- 4-(Quinolin-8-yloxy)benzenesulfonothioate

Uniqueness

4-(Quinolin-8-yloxy)benzene-1-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which makes it highly reactive towards nucleophiles. This reactivity allows for the formation of a wide range of derivatives with diverse chemical and biological properties. Additionally, the presence of the quinoline moiety enhances its potential for biological activity and applications in medicinal chemistry.

Actividad Biológica

4-(Quinolin-8-yloxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by its unique quinoline moiety. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it serves as a building block for various therapeutic agents. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 8-hydroxyquinoline in the presence of a base like pyridine. The reaction conditions usually include:

- Temperature : Room temperature to 50°C

- Solvent : Anhydrous dichloromethane or chloroform

- Reaction Time : 12-24 hours .

This compound features a sulfonyl chloride functional group, which enhances its reactivity towards nucleophiles, making it an important intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to react with nucleophiles, leading to the formation of various derivatives. These derivatives can modulate the activity of biological targets such as enzymes and proteins through covalent bonding with specific amino acid residues. This interaction can influence various biological processes, including enzyme inhibition and protein-protein interactions .

Biological Activity

Research indicates that compounds containing quinoline structures exhibit a range of biological activities, including:

Case Studies and Research Findings

Several studies highlight the biological potential of quinoline-based compounds:

- Antibacterial Activity : A study on quinoxaline derivatives revealed moderate antibacterial activity against Gram-positive bacteria, with some complexes showing enhanced efficacy when coordinated with metal ions . While direct studies on this compound are scarce, these findings suggest a potential for similar activity.

- Antiviral Properties : Research has indicated that certain quinoline derivatives exhibit antiviral properties against HIV and other viral infections. For example, some synthesized quinoxaline derivatives demonstrated significant inhibitory effects on HIV replication .

- Enzyme Inhibition Studies : The compound's mechanism involving enzyme interaction has been explored, indicating its potential as a biochemical probe for studying enzyme activity and protein interactions .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 4-(Quinolin-8-yloxy)benzene-1-sulfonyl chloride?

The compound is typically synthesized via nucleophilic aromatic substitution. A general procedure involves reacting sodium 4-hydroxybenzenesulfonate with quinolin-8-yl derivatives (e.g., 8-chloroquinoline) in a polar aprotic solvent like DMF or THF. The reaction is often catalyzed by K₂CO₃ or Cs₂CO₃ at 80–100°C for 12–24 hours. Crude products are purified via flash chromatography (n-hexane/EtOAc gradients) or recrystallization. Yields vary between 15–70%, depending on substituent steric effects and reaction optimization .

Q. How can purity and structural integrity be confirmed for this sulfonyl chloride?

Key methods include:

- ¹H/¹³C NMR : Analyze peak splitting patterns (e.g., singlet for sulfonyl chloride protons at δ 5.14–5.96 ppm) and aromatic coupling constants to confirm substitution patterns .

- HPLC-MS : Verify molecular ion peaks ([M+H]⁺ or [M-Cl]⁺ fragments) and ensure >95% purity.

- Elemental Analysis : Confirm C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

Q. What are the stability and storage requirements for this compound?

The sulfonyl chloride is moisture-sensitive and prone to hydrolysis. Store under inert gas (Ar/N₂) at –20°C in amber vials. Use anhydrous solvents (e.g., DCM, THF) for reactions. Shelf life is typically 6–12 months when stored properly .

Advanced Research Questions

Q. How can conflicting NMR data be resolved during characterization?

Contradictions in splitting patterns (e.g., unexpected doublets or shifts) may arise from rotational isomerism or impurities. Strategies include:

- Variable-temperature NMR : Identify dynamic equilibria (e.g., hindered rotation around the sulfonyl group).

- 2D NMR (COSY, NOESY) : Map coupling networks and spatial correlations to confirm substituent positions.

- Comparative analysis : Reference structurally analogous compounds (e.g., 4-(3-fluorobenzyloxy)benzene-1-sulfonyl chloride, δ 5.17 ppm for benzyl protons) to validate assignments .

Q. What crystallographic challenges arise when determining its crystal structure?

The compound’s flexibility (e.g., rotatable quinoline-sulfonyl bond) and weak diffraction due to low crystallinity complicate structure determination. Mitigation strategies:

Q. How does the quinoline moiety influence reactivity in sulfonamide formation?

The electron-withdrawing quinoline group activates the sulfonyl chloride toward nucleophilic attack by amines. Steric hindrance from the 8-position oxygen slows reaction kinetics compared to simpler aryl sulfonyl chlorides. Optimize by:

Q. What computational methods predict regioselectivity in derivatization reactions?

DFT calculations (B3LYP/6-31G*) model transition states for sulfonamide formation. Key parameters:

- Electrostatic potential maps : Identify electron-deficient regions (e.g., sulfur atom) prone to nucleophilic attack.

- NBO analysis : Quantify charge transfer between quinoline and sulfonyl groups to predict substituent effects on reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.